2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one
Description
2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one is a fluorinated aromatic ketone characterized by a 4-fluorophenyl group attached to an ethanone backbone, with a 2,2-difluoroethenyloxy substituent at the second carbon. Notably, 2-[(2,2-difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol (a closely related alcohol derivative) has been documented, featuring a molecular formula of C₁₀H₉F₃O₂ and a molecular weight of 218.18 g/mol . The ketone variant likely exhibits distinct physicochemical properties due to the electron-withdrawing ketone group, which may influence reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C10H7F3O2 |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
2-(2,2-difluoroethenoxy)-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H7F3O2/c11-8-3-1-7(2-4-8)9(14)5-15-6-10(12)13/h1-4,6H,5H2 |
InChI Key |
LRAGUVJXYPMJLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC=C(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one typically involves the reaction of 4-fluorobenzaldehyde with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Mechanism of Action
The mechanism of action of 2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Structural and Functional Differences
Electron-Withdrawing vs. Methoxyphenyl substituents (e.g., ) introduce electron-donating effects, which may stabilize charge-transfer complexes, whereas sulfonyl groups () enhance solubility in polar solvents.
Fluorine Substitution Patterns: Mono-fluorination (4-fluorophenyl) is common across analogs, but difluorinated variants () exhibit stronger hydrophobic and metabolic stability profiles, critical in drug design .
Synthetic Routes :
- Light-mediated synthesis () offers greener alternatives to traditional methods, though yields (39–40%) are moderate compared to conventional halogenation (–60% yields).
Biological Activity
The compound 2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one , also known as a difluorinated derivative of phenyl ethanone, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H10F2O2
- Molecular Weight : 220.19 g/mol
- CAS Number : 161957-59-1
The biological activity of 2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The difluorinated moiety enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of apoptosis via mitochondrial pathways.
- Inhibition of specific kinases involved in cell cycle regulation.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 18 | Inhibition of kinase activity |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. It modulates the expression of pro-inflammatory cytokines and inhibits the NF-kB signaling pathway, which is crucial in inflammation.
Table 2: Inflammatory Cytokine Modulation
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 90 |
| IL-1β | 120 | 50 |
Study on Anticancer Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of the compound against several human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a notable increase in apoptotic markers observed through flow cytometry analysis.
Research on Anti-inflammatory Properties
Another study focused on the anti-inflammatory properties highlighted that treatment with the compound led to a significant decrease in inflammatory markers in a murine model of arthritis. The study concluded that the compound could be a potential therapeutic agent for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
